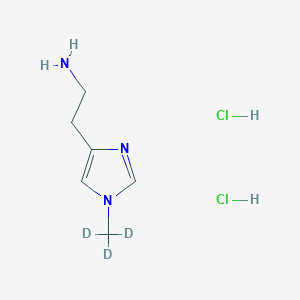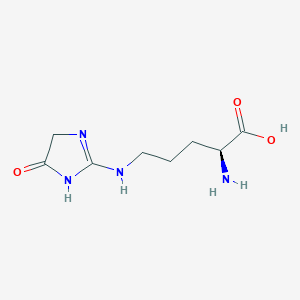![molecular formula C12H17ClN2O2 B1436272 [3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803600-74-9](/img/structure/B1436272.png)
[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Vue d'ensemble
Description
This compound is a derivative of methanamine, which is a heterocyclic organic compound with a cage-like structure . It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring, and a dihydro-1,2-oxazol-5-yl group attached to the methanamine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components. The phenyl ring provides a planar, aromatic component, the methoxy and methyl groups are electron-donating substituents, and the dihydro-1,2-oxazol-5-yl group is a heterocyclic ring containing nitrogen and oxygen .Applications De Recherche Scientifique
Corrosion Inhibition
Oxazole derivatives have been evaluated for their corrosion inhibition performances on mild steel in a hydrochloric acid medium. The study demonstrates that these compounds significantly reduce the corrosion rate of mild steel, indicating their potential as effective corrosion inhibitors. This inhibition effect is attributed to the adsorption of the inhibitor molecules on the metal surface, following the Langmuir adsorption isotherm model. Quantum chemical calculations using density functional theory (DFT) helped to correlate the inhibition efficiency with the molecular structure of oxazole derivatives, revealing a general correlation between computed descriptors and experimental data (Rahmani et al., 2018).
Antimicrobial Activities
A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains. The preliminary screening results indicated that most of these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Novel Synthesis Approaches
Research into the synthesis of benzofuran- and indol-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials has opened up new pathways for generating a variety of substituted compounds. This novel synthetic procedure offers a useful approach for producing diverse benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, which could have implications for drug development and material science (Schlosser et al., 2015).
Propriétés
IUPAC Name |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11;/h3-5,10H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYBQXDJUQGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



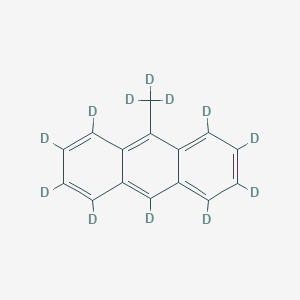
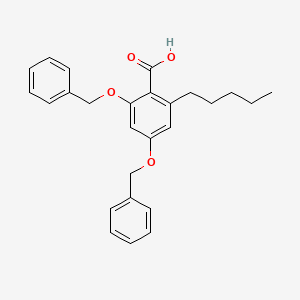
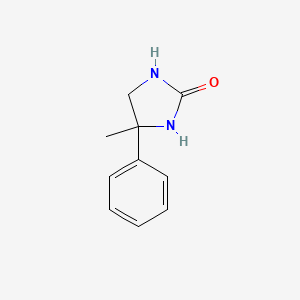
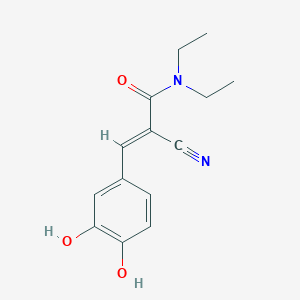
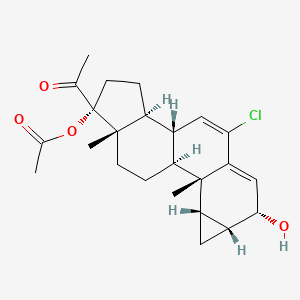
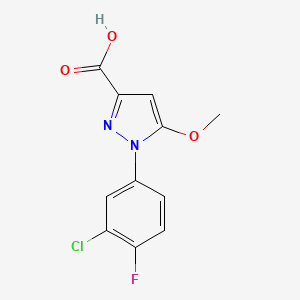
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
